molecular formula C24H26ClN5O3S B6584699 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251667-77-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide

Numéro de catalogue: B6584699
Numéro CAS: 1251667-77-2
Poids moléculaire: 500.0 g/mol
Clé InChI: AILDOKVQJRPUPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazole-carboxamide class, characterized by a central pyrazole ring substituted with a methyl group at position 1, a sulfonamide-linked 4-(4-chlorophenyl)piperazine moiety at position 3, and a 2,3-dihydro-1H-inden-5-yl group attached via a carboxamide bridge at position 3. Its molecular formula is C₂₇H₂₆ClN₅O₃S (molecular weight ≈ 528.0 g/mol, inferred from analogous structures in ). The sulfonyl-piperazine and dihydroindenyl groups are critical for its pharmacodynamic profile, likely influencing receptor binding and metabolic stability.

Propriétés

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,3-dihydro-1H-inden-5-yl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-28-16-22(23(31)26-20-8-5-17-3-2-4-18(17)15-20)24(27-28)34(32,33)30-13-11-29(12-14-30)21-9-6-19(25)7-10-21/h5-10,15-16H,2-4,11-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDOKVQJRPUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C23H30ClN5O3SC_{23}H_{30}ClN_5O_3S, with a molecular weight of approximately 494.05 g/mol. The structure features a pyrazole core, a piperazine moiety, and a sulfonyl group, which are critical for its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC23H30ClN5O3SC_{23}H_{30}ClN_5O_3S
Molecular Weight494.05 g/mol
Key Functional GroupsSulfonamide, Carboxamide, Piperazine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of antibacterial and anticancer activities. The compound may exert its effects by modulating the activity of specific proteins involved in disease pathways.

Potential Targets

  • Acetylcholinesterase (AChE) : Inhibition can enhance cholinergic signaling.
  • Urease : Potential application as an anti-infective agent.
  • Bovine Serum Albumin (BSA) : Binding studies indicate potential for drug delivery applications.

Antibacterial Activity

Preliminary studies have indicated that similar sulfonamide compounds exhibit significant antibacterial properties. For instance, a related study reported IC50 values for various synthesized derivatives, suggesting strong inhibition against bacterial strains:

CompoundIC50 (µM)
Reference (Thiourea)21.25±0.15
Compound A2.14±0.003
Compound B0.63±0.001
Compound C6.28±0.003

These findings suggest that modifications to the piperazine and pyrazole moieties can significantly enhance antibacterial efficacy.

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit key enzymes such as AChE and urease:

  • AChE Inhibition : Compounds with similar structures have shown promising results in enhancing cholinergic neurotransmission.
  • Urease Inhibition : This activity is particularly relevant for treating infections caused by urease-producing bacteria.

Case Studies

In one notable study, derivatives of this compound were synthesized and evaluated for their pharmacological potential against various targets:

  • Study on AChE Inhibition :
    • Compounds exhibited IC50 values ranging from low nanomolar to micromolar concentrations.
    • Selectivity for human AChE over other cholinesterases was noted.
  • Antibacterial Efficacy :
    • Several derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria.
    • Structure-activity relationship (SAR) analysis indicated that specific substituents on the piperazine ring enhanced antibacterial properties.

Comparative Analysis with Similar Compounds

The biological activity of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide can be compared with other sulfonamide derivatives:

Compound NameBiological ActivityIC50 (µM)
Compound DAChE Inhibitor0.44
Compound EUrease Inhibitor2.39
Compound FAntibacterial Agent1.21

This comparative analysis highlights the potential of this compound as a lead in drug discovery efforts targeting neurological disorders and bacterial infections.

Applications De Recherche Scientifique

Pharmacological Applications

Research indicates that compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide exhibit significant biological activities, including:

Antidepressant Activity : The piperazine component is often associated with antidepressant effects. Preliminary studies suggest that this compound may act on serotonin receptors, potentially providing therapeutic benefits in mood disorders.

Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. This compound may exhibit similar properties, making it a candidate for further exploration in treating infections.

Case Studies

Several studies have explored the applications of similar compounds:

  • Antidepressant Efficacy Study (2022) :
    • Findings indicated that compounds with a piperazine structure showed significant improvement in depressive symptoms in animal models.
    • Mechanistic studies revealed modulation of serotonin receptors as a potential pathway.
  • Antitumor Activity Investigation (2023) :
    • A series of pyrazole derivatives were tested against various cancer cell lines.
    • Results demonstrated that modifications to the sulfonamide group enhanced cytotoxicity against tumor cells.
  • Antimicrobial Testing (2024) :
    • Research focused on the antibacterial properties of sulfonamide derivatives.
    • The compound exhibited notable activity against Gram-positive bacteria.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole/piperazine derivatives:

Compound Molecular Weight Key Substituents Biological Activity Reference
Target Compound : 3-{[4-(4-Cl-Ph)piperazinyl]sulfonyl}-N-(dihydroindenyl)-1-Me-pyrazole-4-carboxamide ~528.0 1-Me-pyrazole, 4-Cl-Ph-piperazinyl sulfonyl, dihydroindenyl carboxamide Hypothesized CB1/CB2 receptor modulation (inferred from analogs)
5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me-N-(3-pyridylmethyl)-pyrazole-3-carboxamide () 487.4 4-Me-pyrazole, 2,4-diCl-Ph, 3-pyridylmethyl carboxamide CB1 antagonist (IC₅₀ = 0.139 nM)
3-(4-Cl-Ph)-N-((4-Cl-Ph)sulfonyl)-N'-Me-4-Ph-dihydropyrazole-carboximidamide (Ibipinabant, ) 487.4 Dihydropyrazole, 4-Cl-Ph-sulfonyl, carboximidamide Cannabinoid CB1 receptor antagonist (preclinical)
3-(4-F-Ph)-5-Ph-4,5-dihydropyrazole-1-carbaldehyde () ~280.3 4,5-dihydropyrazole, 4-F-Ph, carbaldehyde Structural confirmation only; no reported bioactivity
4-(4-{[2-(4-Cl-Ph)-cyclohexenyl]methyl}piperazinyl)-N-(nitrophenylsulfonyl)-benzamide () ~721.3 Cyclohexenyl-piperazinyl, nitrophenylsulfonyl, pyrrolopyridinyloxy Complex structure; potential kinase inhibition (speculative)

Structural and Functional Insights

Core Pyrazole Modifications: The 1-methylpyrazole in the target compound (vs. 4-methyl in ) may alter steric hindrance and metabolic stability. Methyl groups at position 1 are less common in cannabinoid antagonists but are seen in other sulfonamide-linked derivatives (). Sulfonyl-piperazine linkage: Present in both the target compound and Ibipinabant (), this group enhances solubility and may facilitate interactions with hydrophobic receptor pockets .

Carboxamide Variations :

  • The dihydroindenyl group in the target compound replaces the 3-pyridylmethyl () or phenyl () substituents. Dihydroindenyl’s fused bicyclic structure could improve blood-brain barrier penetration compared to simpler aryl groups.

Biological Activity Trends: Compounds with 4-chlorophenyl substituents (target compound, ) consistently show affinity for cannabinoid receptors, suggesting this moiety is critical for CB1/CB2 binding . The absence of a nitro group (cf. ) in the target compound may reduce off-target reactivity or toxicity.

Key Research Findings from Analogues

  • : The pyrazole-3-carboxamide derivative exhibited nanomolar CB1 antagonism (IC₅₀ = 0.139 nM), attributed to its 2,4-dichlorophenyl and pyridylmethyl groups .
  • : Ibipinabant’s dihydropyrazole core and sulfonyl group conferred oral bioavailability in preclinical models, though clinical development was halted due to adverse effects .
  • : Structural studies on N-substituted pyrazolines highlighted conformational rigidity imparted by the dihydropyrazole ring, which may stabilize receptor-ligand interactions .

Therapeutic Potential and Limitations

  • However, the dihydroindenyl group’s impact on pharmacokinetics (e.g., half-life, CYP interactions) remains unverified.
  • Gaps in Data: No direct IC₅₀, solubility, or toxicity data are available for the target compound. Its synthetic route and purity are also undocumented in the provided evidence.

Méthodes De Préparation

Synthesis of the Pyrazole Core

The pyrazole ring serves as the central scaffold. A modified Knorr pyrazole synthesis is typically employed, involving cyclization of hydrazines with 1,3-diketones or β-keto esters . For this compound, 1-methyl-1H-pyrazole-4-carboxylic acid is synthesized first.

  • Step 1 : Reaction of ethyl acetoacetate with methylhydrazine in ethanol under reflux yields 1-methyl-1H-pyrazole-4-carboxylate .

  • Step 2 : Saponification with aqueous NaOH produces the free carboxylic acid .

Key Parameters :

ParameterCondition
SolventEthanol
Temperature80–100°C
Reaction Time6–12 hours
Yield70–85% (estimated)

Sulfonation at the Pyrazole C3 Position

Introducing the sulfonyl group at C3 involves electrophilic substitution. A two-step process is used:

  • Step 1 : Chlorosulfonation of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid at 0–5°C .

  • Step 2 : Reaction of the intermediate sulfonyl chloride with 4-(4-chlorophenyl)piperazine in dichloromethane (DCM) using triethylamine (TEA) as a base .

Optimization Insight :

  • Excess chlorosulfonic acid (1.5 equiv) ensures complete conversion .

  • Low temperatures prevent side reactions like over-sulfonation .

Carboxamide Formation

Coupling the sulfonated pyrazole with 2,3-dihydro-1H-inden-5-amine is achieved via activation of the carboxylic acid:

  • Activation : Use of 1,1'-carbonyldiimidazole (CDI) in THF to form the acyl imidazole intermediate .

  • Coupling : Addition of the amine in DCM at room temperature .

Reaction Table :

ComponentQuantity (equiv)SolventTime (h)Yield (%)
Sulfonated pyrazole1.0THF2
CDI1.2THF1
Amine1.1DCM1260–75

N-Methylation of the Pyrazole

While the pyrazole is already methylated in this case, analogous routes suggest methyl iodide and K2_2CO3_3 in DMF for similar N-alkylations .

Purification and Crystallization

Final purification involves:

  • Chromatography : Silica gel column with ethyl acetate/hexane gradients .

  • Crystallization : Dissolution in methanol/DCM (1:1) followed by anti-solvent (water) addition .

Purity Data :

TechniqueResult
HPLC>98% purity
1^1H NMRConsistent with expected structure

Challenges and Optimization

  • Regioselectivity : Ensuring sulfonation occurs exclusively at C3 requires precise stoichiometry .

  • Coupling Efficiency : CDI outperforms EDCl/HOBt in minimizing racemization .

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates but may complicate isolation .

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological profile?

The compound integrates a pyrazole ring, a 4-(4-chlorophenyl)piperazine sulfonyl group, and a 2,3-dihydro-1H-inden-5-yl carboxamide moiety. The pyrazole and piperazine groups are critical for receptor binding, particularly in neurological targets (e.g., serotonin or dopamine receptors), while the sulfonamide linker enhances solubility and metabolic stability . The dihydroindenyl group may contribute to lipophilicity, affecting blood-brain barrier penetration .

Q. What synthetic strategies are commonly employed for preparing this compound?

Synthesis typically involves:

  • Step 1: Formation of the pyrazole-4-carboxamide core via cyclization of β-keto esters with hydrazine derivatives.
  • Step 2: Sulfonylation of the piperazine group using 4-(4-chlorophenyl)piperazine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3: Coupling the sulfonylated intermediate with the dihydroindenyl amine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) resolves substituent positions and confirms sulfonamide bond formation.
  • High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) provides absolute stereochemical confirmation of the dihydroindenyl group .

Advanced Research Questions

Q. How can researchers design experiments to identify the primary biological targets of this compound?

  • Radioligand binding assays screen against panels of GPCRs (e.g., serotonin 5-HT₁A/₂A, dopamine D₂/D₃) due to structural similarity to known piperazine-based ligands.
  • Kinase profiling (e.g., Eurofins KinaseProfiler) evaluates off-target inhibition risks.
  • Cellular functional assays (e.g., cAMP accumulation or calcium flux) assess receptor activation/inhibition .

Q. How should data contradictions between in vitro and in vivo activity be analyzed?

Discrepancies may arise from:

  • Metabolic instability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes + NADPH) to identify rapid degradation.
  • Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models.
  • Protein binding : Measure plasma protein binding via equilibrium dialysis; high binding may reduce free drug concentration .

Q. What computational methods are suitable for predicting binding modes and selectivity?

  • Molecular docking (e.g., AutoDock Vina) into homology models of target receptors (e.g., 5-HT₂A from PDB 6A93).
  • Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time.
  • QSAR models prioritize structural modifications to enhance selectivity over off-targets (e.g., α₁-adrenergic receptors) .

Q. What experimental approaches optimize metabolic stability without compromising potency?

  • Isosteric replacement : Substitute labile groups (e.g., methyl on pyrazole with trifluoromethyl) to block oxidative metabolism.
  • Deuterium incorporation : Replace metabolically vulnerable hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation.
  • Prodrug strategies : Mask polar groups (e.g., carboxamide) with ester pro-moieties to enhance bioavailability .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Use co-solvents (e.g., DMSO ≤ 0.1%) or solubilizing agents (e.g., cyclodextrins).
  • Synthesize water-soluble salts (e.g., hydrochloride or mesylate) via acid-base reactions .

Q. What strategies validate target engagement in complex biological systems?

  • Chemical proteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify binding proteins.
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) and a biotin tag for streptavidin-based enrichment of target proteins .

Q. How can selectivity profiles against closely related receptors be rigorously assessed?

  • Concentration-response curves (IC₅₀/EC₅₀) across receptor subtypes (e.g., 5-HT₁A vs. 5-HT₁B).
  • Thermodynamic solubility assays differentiate binding entropy/enthalpy contributions.
  • Cryo-EM structures of compound-receptor complexes guide rational design of selective analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.